molecular formula C10H11N3 B13122464 (1H-Imidazol-5-yl)(phenyl)methanamine

(1H-Imidazol-5-yl)(phenyl)methanamine

Cat. No.: B13122464
M. Wt: 173.21 g/mol
InChI Key: JLSUNRBFULQCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Imidazol-5-yl)(phenyl)methanamine is a chemical compound with the molecular formula C10H11N3 It consists of an imidazole ring attached to a phenyl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-5-yl)(phenyl)methanamine typically involves the reaction of an imidazole derivative with a phenylmethanamine precursor. One common method involves the use of trifluoroacetic acid as a catalyst at room temperature for about 30 minutes . The reaction conditions are mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-5-yl)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the imidazole or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(1H-Imidazol-5-yl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-Imidazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. The phenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a phenyl group.

    (1-Cyclopropyl-1H-imidazol-5-yl)methanamine: Contains a cyclopropyl group instead of a phenyl group.

    (1-Isobutyl-1H-imidazol-5-yl)methanamine: Features an isobutyl group in place of the phenyl group.

Uniqueness

(1H-Imidazol-5-yl)(phenyl)methanamine is unique due to the presence of both an imidazole ring and a phenyl group. This combination provides distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1H-imidazol-5-yl(phenyl)methanamine

InChI

InChI=1S/C10H11N3/c11-10(9-6-12-7-13-9)8-4-2-1-3-5-8/h1-7,10H,11H2,(H,12,13)

InChI Key

JLSUNRBFULQCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.